molecular formula C16H14ClNO2 B2991303 benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-41-5

benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate

Cat. No. B2991303
CAS RN: 338413-41-5
M. Wt: 287.74
InChI Key: TYKGBUSMSOYIOQ-ZHACJKMWSA-N
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Description

Benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate (hereafter referred to as “benzyl carbamate”) is a carbamate derivative of benzyl alcohol and a member of the carbamate family of compounds. Benzyl carbamate has been used in a number of scientific research applications, including as a reagent in organic synthesis, as an insecticide, and as a drug delivery agent.

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

Benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate: is a valuable synthetic intermediate in the synthesis of β-lactam antibiotics. The compound undergoes alkylation readily on the carbon adjacent to the nitrogen, which is a key step in the production of these antibiotics .

Polymerization to Polyvinylamine Derivatives

This compound can be readily polymerized to form polyvinylamine derivatives. These polymers have potential applications in various fields, including water treatment, paper production, and as flocculating agents .

Pharmaceutical Intermediate

A major pharmaceutical company has expressed interest in this compound as an intermediate for a new drug candidate. This highlights its importance in the development of new pharmaceuticals .

Dynamic Covalent Network Regulation

In the field of materials science, particularly in the development of polyurethanes with covalent adaptive networks (CAN), this compound is used to regulate the rearrangement kinetics of the dynamic covalent network by adjusting the chemical structure of aliphatic isocyanates .

Biological Potential in Indole Derivatives

Indole derivatives, which include the benzyl carbamate moiety, have shown a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them of great interest for further pharmaceutical research .

Antimicrobial Activities

The compound has been used in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality. These hybrids have been tested for their antimicrobial activities against various microbial strains, showing moderate to excellent activity .

properties

IUPAC Name

benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKGBUSMSOYIOQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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